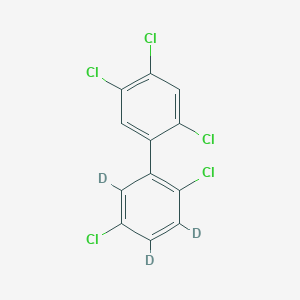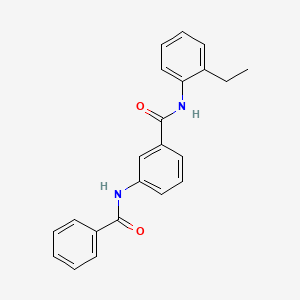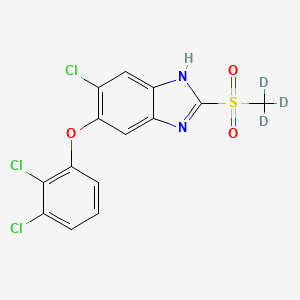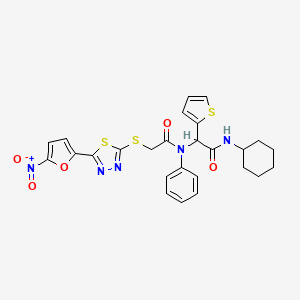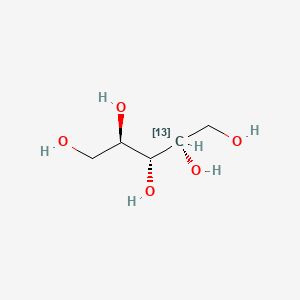
Ribitol-2-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ribitol-2-13C, also known as Adonitol-2-13C, is a stable isotope-labeled compound. Ribitol itself is a crystalline pentose alcohol formed by the reduction of ribose. The 13C labeling is used for tracing and quantification in various scientific studies . Ribitol is naturally found in the plant Adonis vernalis and in the cell walls of some Gram-positive bacteria .
準備方法
Synthetic Routes and Reaction Conditions
Ribitol-2-13C is synthesized by the reduction of ribose-2-13C. The reduction process typically involves the use of reducing agents such as sodium borohydride (NaBH4) under controlled conditions . The reaction is carried out in an aqueous solution, and the product is purified through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound involves the fermentation of glucose using genetically modified strains of Saccharomyces cerevisiae. The fermentation process enhances the flux of D-glucose to the pentose phosphate pathway, leading to the production of D-ribose and subsequently ribitol .
化学反応の分析
Types of Reactions
Ribitol-2-13C undergoes various chemical reactions, including:
Oxidation: Ribitol can be oxidized to ribose or ribonic acid using oxidizing agents like nitric acid.
Reduction: Ribitol itself is a product of the reduction of ribose.
Substitution: Ribitol can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Nitric acid (HNO3) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) is used as a reducing agent.
Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for esterification.
Major Products
Oxidation: Ribose, Ribonic acid
Reduction: Ribitol
Substitution: Esterified ribitol derivatives
科学的研究の応用
Ribitol-2-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the flux of carbon atoms in biochemical pathways.
Biology: Helps in studying the metabolic pathways in microorganisms and plants.
Medicine: Used in the development of diagnostic tools and therapeutic agents, particularly in cancer research.
Industry: Employed in the production of riboflavin (vitamin B2) and other biochemicals.
作用機序
Ribitol-2-13C exerts its effects by integrating into metabolic pathways where ribitol is involved. It enhances the flux of D-glucose to the pentose phosphate pathway, leading to increased production of D-ribose and ribitol . This metabolic reprogramming is particularly significant in cancer cells, where ribitol supplementation enhances glycolysis and nucleotide biosynthesis .
類似化合物との比較
Similar Compounds
Ribose-2-13C: A labeled form of ribose used in similar metabolic studies.
Xylitol-2-13C: Another pentose alcohol used in metabolic research.
Arabitol-2-13C: A similar sugar alcohol used in biochemical studies.
Uniqueness
Ribitol-2-13C is unique due to its specific labeling at the second carbon position, which allows for precise tracing and quantification in metabolic studies. Its role in enhancing glycolysis and nucleotide biosynthesis in cancer cells makes it particularly valuable in medical research .
特性
分子式 |
C5H12O5 |
|---|---|
分子量 |
153.14 g/mol |
IUPAC名 |
(2S,3R,4R)-(213C)pentane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5-/i3+1/m0/s1 |
InChIキー |
HEBKCHPVOIAQTA-KCRQKQFPSA-N |
異性体SMILES |
C([C@H]([C@H]([13C@H](CO)O)O)O)O |
正規SMILES |
C(C(C(C(CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12406607.png)
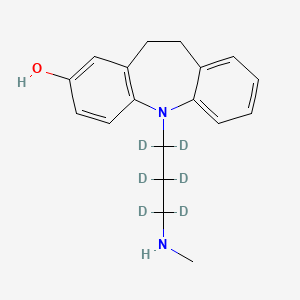


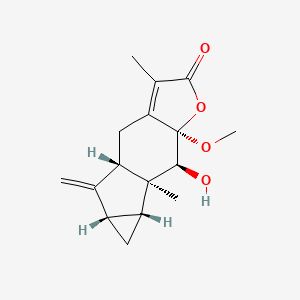

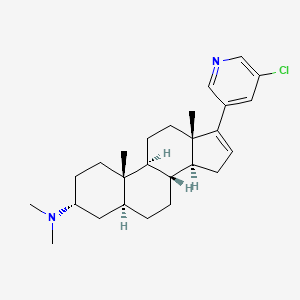
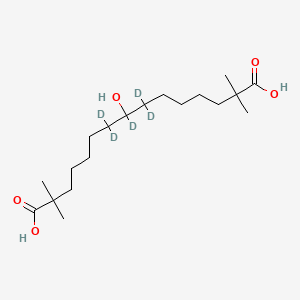
![(2S)-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-(pyridin-2-ylmethylamino)pentanamide](/img/structure/B12406673.png)
![(2S,3R,4S,5S,6R)-2-deuterio-2-[(2R,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12406677.png)
